

A Comparative Guide to CellTiter-Glo® and CellTiter-Blue® Cell Viability Assays

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In the realm of cellular analysis, the accurate assessment of cell viability is paramount for a wide range of research applications, from drug discovery and toxicology to basic cell biology. **Promega**'s CellTiter-Glo® and CellTiter-Blue® assays are two of the most widely utilized methods for determining the number of viable cells in a population. While both assays provide a quantitative measure of cell health, they operate on distinct biochemical principles, offering unique advantages and considerations for researchers. This guide provides a detailed comparison of these two assays, supported by experimental data and protocols, to aid scientists in selecting the most appropriate method for their specific research needs.

At a Glance: Key Differences



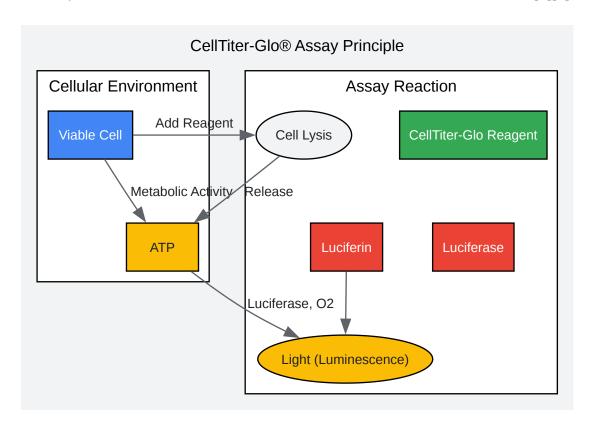
Feature	CellTiter-Glo® Luminescent Cell Viability Assay	CellTiter-Blue® Cell Viability Assay
Principle	Quantifies ATP, an indicator of metabolically active cells, using a luciferase-based reaction that generates a luminescent signal.[1][2][3][4]	Measures the metabolic capacity of cells by monitoring the reduction of resazurin (a redox dye) to the highly fluorescent resorufin.[5][6][7][8]
Detection Method	Luminescence.[1][2]	Fluorescence or Absorbance. [6][8]
Assay Type	Lytic (endpoint). The reagent lyses the cells to release ATP. [2][3][9]	Non-lytic (endpoint). The reagent is generally non-toxic, allowing for potential multiplexing with other assays. [8]
Signal Stability	"Glow-type" luminescent signal with a half-life of over five hours, providing flexibility in measurement timing.[2][3]	The fluorescent signal develops over an incubation period of 1-4 hours and is stable for several hours.[4][6]
Sensitivity	Extremely sensitive, capable of detecting as few as 15 cells.[4]	Less sensitive than CellTiter- Glo®, but generally more sensitive than tetrazolium- based assays like MTT.[4][10]
Protocol	Simple "add-mix-measure" protocol with a short 10-minute incubation.[1][3][11]	"Add-incubate-measure" protocol requiring a 1 to 4-hour incubation period.[6][7]
Multiplexing	Can be multiplexed with other assays by splitting the lysate or using sequential reagent addition.	More amenable to multiplexing with other non-lytic assays on the same cell population.[4][8]

Mechanism of Action



CellTiter-Glo®: Quantifying Cellular Energy

The CellTiter-Glo® assay is a homogeneous method that measures the amount of adenosine triphosphate (ATP), the primary energy currency of the cell.[1][2][3] The presence of ATP is a strong indicator of metabolically active, viable cells.[1][3] The assay reagent contains a thermostable luciferase enzyme (Ultra-Glo™ Recombinant Luciferase) and its substrate, luciferin.[2][9] Upon addition to cells, the reagent lyses the cell membrane to release ATP.[2][3] In the presence of ATP, the luciferase catalyzes the oxidation of luciferin, resulting in the emission of light (luminescence).[4] The luminescent signal is directly proportional to the amount of ATP present, and therefore, to the number of viable cells in the culture.[1][3]



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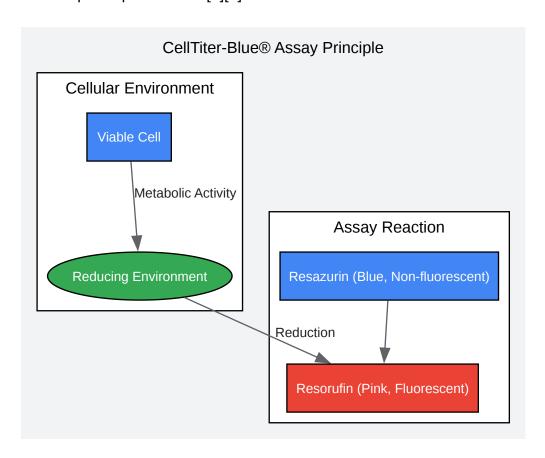
CellTiter-Glo® assay mechanism.

CellTiter-Blue®: Assessing Metabolic Reduction

The CellTiter-Blue® assay, in contrast, evaluates cell viability by measuring the metabolic capacity of cells to reduce a redox dye.[5][6][7] The key component of the reagent is resazurin, a cell-permeable, non-fluorescent, and blue-colored compound.[6][7][12] Viable, metabolically active cells maintain a reducing environment within their cytoplasm. These cells take up



resazurin and reduce it to resorufin, a pink and highly fluorescent molecule.[5][6][7][12] Non-viable cells lose their metabolic capacity and are unable to perform this conversion.[5][7] The amount of fluorescent resorufin produced is proportional to the number of viable cells.[7] The signal can be detected using a fluorometer or, alternatively, by measuring the change in absorbance with a spectrophotometer.[6][8]



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CellTiter-Blue® assay mechanism.

Experimental Protocols CellTiter-Glo® Luminescent Cell Viability Assay Protocol

This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.

 Plate Preparation: Seed cells in an opaque-walled multiwell plate (e.g., 96-well or 384-well) at the desired density and volume. Include control wells containing medium without cells for background luminescence measurement.



- Compound Treatment (if applicable): Add test compounds to the experimental wells and incubate for the desired period.
- Reagent Equilibration: Thaw the CellTiter-Glo® Reagent and equilibrate it to room temperature before use.[11]
- Plate Equilibration: Allow the cell plate to equilibrate to room temperature for approximately 30 minutes.[11]
- Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[11] For example, add 100 μL of reagent to 100 μL of medium in a 96-well plate.
- Mixing and Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[11]
- Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
- Measurement: Record luminescence using a luminometer.

CellTiter-Blue® Cell Viability Assay Protocol

This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.

- Plate Preparation: Seed cells in a multiwell plate (compatible with a fluorometer or spectrophotometer) at the desired density and volume. Include control wells containing medium without cells for background measurement.
- Compound Treatment (if applicable): Add test compounds to the experimental wells and incubate for the desired period.
- Reagent Preparation: Thaw the CellTiter-Blue® Reagent completely and mix thoroughly.[13]
 The reagent can be stored at 2-8°C or room temperature for several weeks, protected from light.[13]
- Reagent Addition: Add 20 μL of CellTiter-Blue® Reagent per 100 μL of cell culture medium in each well of a 96-well plate.[6]



- Incubation: Incubate the plate at 37°C for 1 to 4 hours.[4][6] The optimal incubation time can vary depending on the cell type and density and should be determined empirically.[6]
- Measurement: Record fluorescence using a fluorometer with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[7] Alternatively, measure absorbance at 570 nm and 600 nm.

Performance Comparison: Experimental Data

A study comparing the cytotoxicity of several compounds using different assays, including CellTiter-Glo® and CellTiter-Blue®, demonstrated the superior sensitivity of the CellTiter-Glo® assay.[10] In this study, the CellTiter-Glo® assay was able to detect cytotoxicity in 7 out of 8 selected compounds, whereas the CellTiter-Blue® assay also detected cytotoxicity in 7 of the 8 compounds, but with lower sensitivity for some of the compounds.[10] The CellTiter-Glo® assay consistently yielded excellent Z' values (>0.83), indicating a robust and reliable assay for high-throughput screening.[10]

Another comparative analysis highlighted that the CellTiter-Glo® assay has a lower limit of detection, capable of identifying fewer than 10 cells per well, while the alamarBlue® assay (which is based on the same resazurin reduction principle as CellTiter-Blue®) had a higher limit of detection.[14]

The following table summarizes typical performance characteristics based on available data:

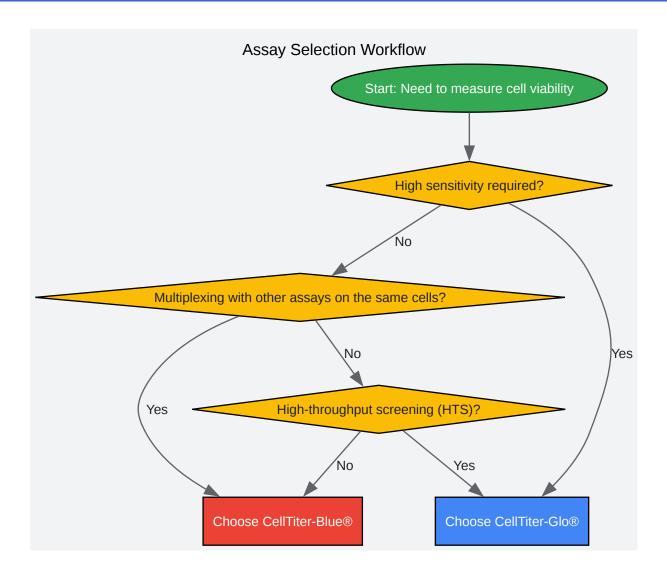


Parameter	CellTiter-Glo®	CellTiter-Blue®
Linearity	Linear over a broad range of cell numbers, often spanning several orders of magnitude.[1]	The fluorescent signal is proportional to the number of viable cells within a certain range, which is dependent on cell type and incubation time. [7]
Z'-factor	Consistently high Z'-factor values, often >0.8, indicating excellent assay quality for HTS.[10]	Good Z'-factor values, typically between 0.7 and 0.9, depending on cell density and incubation time.[6]
Interference	Less susceptible to interference from colored or fluorescent compounds.[2]	The fluorescent signal can be affected by compounds that have intrinsic fluorescence or that interfere with the resazurin reduction process.

Logical Workflow for Assay Selection

The choice between CellTiter-Glo® and CellTiter-Blue® depends on several factors, including the specific experimental goals, cell type, and available instrumentation.





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Decision workflow for assay selection.

Conclusion

Both CellTiter-Glo® and CellTiter-Blue® are robust and reliable assays for the determination of cell viability. The CellTiter-Glo® Luminescent Cell Viability Assay stands out for its exceptional sensitivity, simple and rapid protocol, and stable "glow-type" signal, making it an ideal choice for high-throughput screening and applications where low cell numbers are involved.[1][2][4] [10] Its lytic nature, however, precludes subsequent analysis of the same cell population.

The CellTiter-Blue® Cell Viability Assay offers a non-lytic, fluorescence-based alternative that is more amenable to multiplexing with other assays.[4][8] While less sensitive than its luminescent counterpart, it provides a cost-effective and straightforward method for assessing



cell viability, particularly when high sensitivity is not the primary concern. Ultimately, a thorough understanding of the principles, protocols, and performance characteristics of each assay will enable researchers to make an informed decision and generate high-quality, reproducible data in their cell-based studies.

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